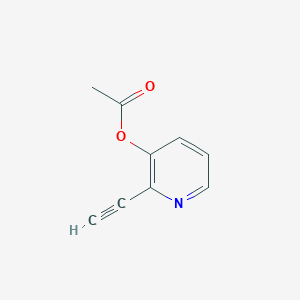

2-Ethynylpyridin-3-yl acetate

Beschreibung

2-Ethynylpyridin-3-yl acetate is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 2-position and an acetate ester (-OAc) at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their biological activity, particularly in medicinal chemistry, due to their ability to interact with enzymes and receptors . The ethynyl group may enhance reactivity in cross-coupling reactions (e.g., Sonogashira coupling), while the acetate ester could serve as a protecting group or influence metabolic stability in drug design .

Eigenschaften

Molekularformel |

C9H7NO2 |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

(2-ethynylpyridin-3-yl) acetate |

InChI |

InChI=1S/C9H7NO2/c1-3-8-9(12-7(2)11)5-4-6-10-8/h1,4-6H,2H3 |

InChI-Schlüssel |

UHBANOYGRKMYBN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=C(N=CC=C1)C#C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Reactivity: The ethynyl group in this compound distinguishes it from analogs like N-(2-Hydroxypyridin-3-yl)acetamide (hydroxy/amide) or 2-(Pyridin-3-yl)acetic acid (carboxylic acid). Ethynyl groups enable click chemistry or coupling reactions, whereas esters (acetate) may hydrolyze under acidic/basic conditions .

Biological Relevance: Pyridine derivatives with electron-withdrawing groups (e.g., acetate, cyano) often exhibit enhanced binding to therapeutic targets, such as kinases or G-protein-coupled receptors . The ethynyl group may further modulate lipophilicity and membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 2-Ethynylpyridin-3-yl acetate, and how can reaction efficiency be optimized?

Methodological Answer:

- Sonogashira Coupling : A common method for introducing acetylene groups to aromatic systems. Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide as a co-catalyst in a mixed solvent system (e.g., THF/DMF) under inert atmosphere.

- Optimization Parameters :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution in precursor pyridine derivatives.

- Catalyst Loading : 2–5 mol% Pd catalyst minimizes cost while ensuring yield (>80%).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

Methodological Answer:

- Key Techniques :

- ¹H/¹³C NMR : Confirm acetylene (δ ~2.5–3.5 ppm for terminal alkynes) and acetate ester (δ ~2.0–2.3 ppm for CH₃COO) groups.

- IR Spectroscopy : Detect C≡C stretch (~2100 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- Resolving Contradictions : Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) or computational methods (DFT-predicted spectra). For ambiguous peaks, use deuterated solvent controls or variable-temperature NMR .

Q. What safety protocols are essential when handling this compound given its structural analogs' hazards?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 4°C, away from oxidizers or moisture.

- Spill Management : Absorb with inert materials (e.g., sand), dispose via hazardous waste channels.

- Emergency Measures : For eye exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

- DFT Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Transition State Modeling : Locate TS barriers for acetylene participation in click reactions or cycloadditions.

- Validation : Compare computed IR/NMR spectra with experimental data. Reference NIST thermochemical databases for enthalpy/entropy corrections .

Q. What strategies address discrepancies between crystallographic data and spectroscopic results for acetylene-containing pyridine derivatives?

Methodological Answer:

Q. How to design experiments to study the stability of this compound under varying pH and temperature?

Methodological Answer:

- Experimental Design :

- Kinetic Analysis : Apply Arrhenius equation to calculate activation energy (Eₐ) for hydrolysis or oxidation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.